Cas no 2225155-72-4 (4-(Cyclopentyl)furan-2-boronic acid)

4-(Cyclopentyl)furan-2-boronic acid is a boronic acid derivative featuring a cyclopentyl-substituted furan ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient carbon-carbon bond formation, particularly in the synthesis of complex heterocyclic compounds. The cyclopentyl moiety enhances steric and electronic properties, potentially improving selectivity in catalytic transformations. This compound is suitable for applications in pharmaceutical and materials science research, where precise functionalization of furan-based scaffolds is required. It is typically handled under inert conditions due to the sensitivity of boronic acids to protodeboronation. Proper storage in a cool, dry environment is recommended to maintain stability.
4-(Cyclopentyl)furan-2-boronic acid structure
2225155-72-4 structure
Product Name:4-(Cyclopentyl)furan-2-boronic acid
CAS No:2225155-72-4
MF:C9H13BO3
MW:180.01
CID:5143060
PubChem ID:45785662
Update Time:2025-05-20

4-(Cyclopentyl)furan-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Cyclopentyl)furan-2-boronic acid
    • 2225155-72-4
    • AKOS015943606
    • (4-cyclopentylfuran-2-yl)boronic acid
    • Inchi: 1S/C9H13BO3/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2
    • InChI Key: PUGZHQPAKVEIBW-UHFFFAOYSA-N
    • SMILES: O1C=C(C2CCCC2)C=C1B(O)O

Computed Properties

  • Exact Mass: 180.0957744g/mol
  • Monoisotopic Mass: 180.0957744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.6Ų

4-(Cyclopentyl)furan-2-boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C908046-5mg
4-(Cyclopentyl)furan-2-boronic acid
2225155-72-4 95%
5mg
¥1,168.20 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C908046-25mg
4-(Cyclopentyl)furan-2-boronic acid
2225155-72-4 95%
25mg
¥3,425.40 2022-09-02

Additional information on 4-(Cyclopentyl)furan-2-boronic acid

Introduction to 4-(Cyclopentyl)furan-2-boronic acid (CAS No: 2225155-72-4)

4-(Cyclopentyl)furan-2-boronic acid, identified by its Chemical Abstracts Service (CAS) number 2225155-72-4, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This boronic acid derivative features a fused cyclopentyl ring and a furan moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structural properties of this compound contribute to its utility in the development of novel pharmaceuticals and agrochemicals.

The significance of 4-(Cyclopentyl)furan-2-boronic acid lies in its role as a building block for constructing complex molecular architectures. Boronic acids are well-known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and material science. The presence of the cyclopentyl group enhances the steric and electronic properties of the boronic acid, allowing for precise control over reaction outcomes. This makes it particularly valuable in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

In recent years, there has been a surge in research focused on developing more efficient and sustainable synthetic routes for complex molecules. 4-(Cyclopentyl)furan-2-boronic acid has emerged as a key intermediate in these efforts, enabling researchers to access structurally diverse compounds with high fidelity. For instance, studies have demonstrated its utility in the preparation of substituted furans, which exhibit a wide range of biological activities. These include anti-inflammatory, antiviral, and anticancer properties, making them attractive candidates for further development.

One of the most compelling aspects of 4-(Cyclopentyl)furan-2-boronic acid is its compatibility with various catalytic systems. The boronic acid functionality can be readily coupled with aryl halides or triflates under mild conditions using palladium catalysts. This compatibility has been leveraged in the synthesis of complex natural products and drug-like molecules. For example, recent publications have highlighted its use in constructing heterocyclic scaffolds found in biologically active compounds. The ability to introduce the cyclopentyl group at a specific position on the furan ring allows for fine-tuning of molecular properties, such as solubility and metabolic stability.

The pharmaceutical industry has been particularly keen on exploring the potential of 4-(Cyclopentyl)furan-2-boronic acid due to its role in generating novel therapeutic agents. Furan derivatives are known for their broad spectrum of biological activities, and the incorporation of a cyclopentyl group can enhance both potency and selectivity. Researchers have reported the successful application of this compound in libraries designed for high-throughput screening (HTS). The structural motifs derived from 4-(Cyclopentyl)furan-2-boronic acid have shown promise in targeting various disease pathways, including those associated with neurological disorders and metabolic diseases.

From an industrial perspective, the demand for 4-(Cyclopentyl)furan-2-boronic acid has grown alongside advancements in continuous flow chemistry and green chemistry principles. These methodologies emphasize efficiency, scalability, and environmental sustainability—qualities that align well with modern pharmaceutical manufacturing standards. Several companies have invested in optimizing synthetic routes to produce this compound on larger scales while minimizing waste generation. Such efforts not only reduce costs but also contribute to more sustainable chemical practices.

The role of 4-(Cyclopentyl)furan-2-boronic acid extends beyond pharmaceutical applications into materials science. For instance, boron-containing heterocycles are increasingly being explored as components in organic electronics due to their tunable electronic properties. The cyclopentyl group can influence electron delocalization within the furan ring, making it possible to design materials with specific optoelectronic characteristics. This intersection of organic synthesis and materials science underscores the versatility of this compound.

In conclusion, 4-(Cyclopentyl)furan-2-boronic acid (CAS No: 2225155-72-4) represents a critical tool in modern synthetic chemistry. Its unique structural features make it an indispensable intermediate for constructing complex molecules with potential applications across multiple industries. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of chemical innovation.

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